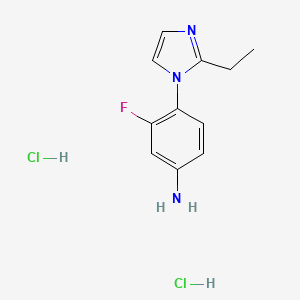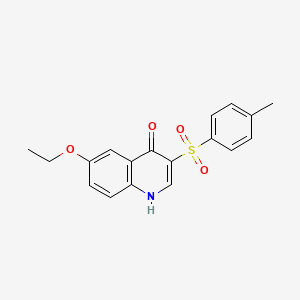![molecular formula C17H12N2O6S B2732126 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 685130-32-9](/img/structure/B2732126.png)
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a chemical compound with the molecular formula C17H12N2O6S and a molar mass of 372.35 . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles that have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the design of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis route involves the creation of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture is typically filtered, and the filtrate is concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the energy gap value in a related compound indicates good stability and a high chemical hardness .Applications De Recherche Scientifique
Design and Synthesis of Herbicides
A study by Fu et al. (2021) explores the design, synthesis, and evaluation of substituted aryl-formyl piperidinone derivatives, which include elements structurally related to nicotinic acid, as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds, particularly one designated as compound I-9, demonstrated significant herbicidal activity, showcasing the potential of nicotinic acid derivatives in the development of green herbicides. The molecular docking results indicated a mechanism involving the formation of a bidentate complex with a metal ion, paralleling the action of known HPPD inhibitors like mesotrione. This research underscores the application of nicotinic acid derivatives in agrichemistry and the design of novel herbicides (Fu et al., 2021).
Development of Pseudopeptides
Ovdiichuk et al. (2015) developed a methodology for synthesizing nicotinic acid-based amino acid units bearing an amidoxime function, starting from 2-cyanonicotinic acid. These pseudopeptides, featuring a modified nicotinic acid core, highlight the versatility of nicotinic acid derivatives in creating bioactive molecules. The synthetic approach facilitates the coupling with methyl esters of L-α-amino acids, leading to pseudopeptides that could have potential applications in medicinal chemistry and drug development (Ovdiichuk et al., 2015).
Industrial Production of Nicotinic Acid
Lisicki et al. (2022) conducted a literature review focusing on ecological methods for producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine. The study emphasizes the importance of green chemistry in the industrial production of nicotinic acid, which is a critical component in the synthesis of various nicotinic acid derivatives. By exploring alternative production methods that reduce environmental impact, this research contributes to the sustainable manufacture of nicotinic acid and its derivatives, with potential applications across food, pharmaceutical, and biochemical industries (Lisicki et al., 2022).
Mécanisme D'action
While the specific mechanism of action for “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is not mentioned in the search results, related compounds have shown anticancer activity. For example, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-14-7-13(26-15-10(17(22)23)2-1-5-18-15)16(21)19(14)9-3-4-11-12(6-9)25-8-24-11/h1-6,13H,7-8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDCZZTGKLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=C(C=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)
![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)
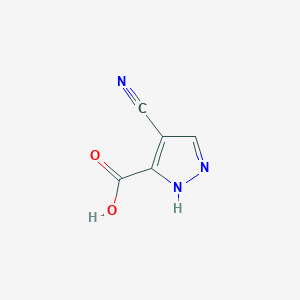

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)
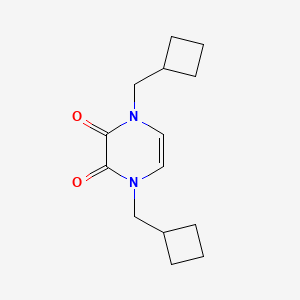
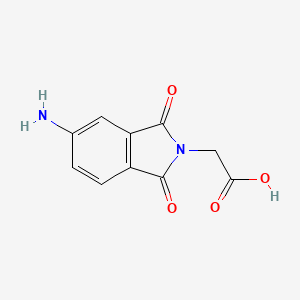
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)
![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)
![N-(4-ethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2732062.png)
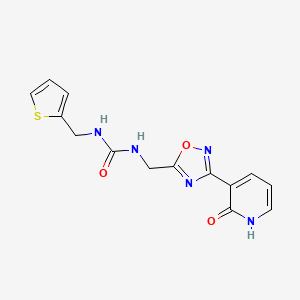
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2732064.png)
